Product packaging for 2,6-Diamino-3,5-diiodopyridine(Cat. No.:CAS No. 58372-55-7)

2,6-Diamino-3,5-diiodopyridine

Cat. No.: B1604589
CAS No.: 58372-55-7
M. Wt: 360.92 g/mol
InChI Key: ZSPDZLAJSZKYDK-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Organic and Inorganic Chemistry Research

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental component in numerous important compounds. enpress-publisher.comnih.gov It is a polar and ionizable aromatic molecule, which makes it a useful therapeutic agent for improving the solubility and bioavailability of less soluble substances. enpress-publisher.comresearchgate.net Pyridine derivatives are highly sought after in the pharmaceutical industry and are integral to many FDA-approved drugs. rsc.orgnih.gov

Beyond pharmaceuticals, pyridine scaffolds have diverse applications. They are used in the development of functional nanomaterials, as ligands for organometallic compounds, and in asymmetric catalysis. nih.gov The textile industry also utilizes pyridine derivatives for creating dyes. enpress-publisher.comresearchgate.net The versatility of pyridine and its derivatives as reactants and starting materials for structural modifications has significant implications for medicinal chemistry. enpress-publisher.comresearchgate.net

Overview of Research Trajectories for Halogenated Pyridine Derivatives

Research into halogenated pyridine derivatives is driven by their utility as key building blocks in synthesis. acs.orgnih.gov The carbon-halogen bond allows for a wide range of chemical transformations with precise control over the resulting structure. nih.gov

A significant area of study is the concept of halogen bonding, an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic region on another molecule. nih.govacs.org The strength of this bond increases with the polarizability of the halogen atom, making iodine the most effective. scispace.com The introduction of a positive charge to the pyridine ring, for instance through protonation or N-methylation, enhances the probability of the halogen atom participating in a halogen bond. nih.gov This is a key factor in designing new materials, such as liquid crystals and nonlinear optical materials. scispace.com

Current research focuses on developing selective halogenation methods for pyridines, as traditional methods often require harsh conditions, especially for electron-deficient pyridines. acs.orgnih.gov Novel strategies, such as the use of specially designed phosphine (B1218219) reagents, allow for the halogenation of a broad range of unactivated pyridines, including complex pharmaceutical compounds. acs.orgnih.govresearchgate.net

Positioning of 2,6-Diamino-3,5-diiodopyridine within Advanced Synthetic and Structural Chemistry Research

This compound is a key intermediate in the synthesis of complex molecular architectures. The presence of two amino groups at the 2- and 6-positions facilitates electrophilic substitution at the 3- and 5-positions, while also increasing the nucleophilicity of the ring nitrogen atom. researchgate.net This specific arrangement of functional groups makes it a valuable precursor for creating larger, functional molecules.

A notable application of this compound is in the synthesis of 1,13,14-triazadibenz[a,j]anthracene. This is achieved through a reaction of this compound with two equivalents of 2-formylbenzeneboronic acid, utilizing a palladium catalyst. nih.goviucr.org The resulting triazadibenzanthracene molecule can act as a hydrogen-bond acceptor, forming complexes with other molecules. nih.gov

The synthesis of this compound itself can be accomplished through the iodination of 2,6-diaminopyridine (B39239). iglobaljournal.com The physicochemical properties of this and related compounds are presented in the table below.

Table 1: Physicochemical and Structural Data of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 856851-34-8 C₅H₆IN₃ 235.03 Two amino groups at C2/C6, two iodine atoms at C3/C5.
2,6-Diaminopyridine Not specified C₅H₇N₃ Not specified Precursor for iodination.
2,6-Diamino-3,5-dibromopyridine Not specified C₅H₅Br₂N₃ 266.93 Brominated analog; used in cross-coupling reactions.
2,6-Diamino-3,5-difluoropyridine 247069-27-8 C₅H₅F₂N₃ 145.11 Fluorine atoms increase electrophilicity of the pyridine ring.
1,13,14-Triazadibenz[a,j]anthracene Not specified Not specified Not specified Synthesized from this compound. nih.goviucr.org
2-formylbenzeneboronic acid Not specified Not specified Not specified Reactant with this compound. nih.goviucr.org

Synthetic Pathways to this compound

The synthesis of this compound, a specialized chemical compound, involves precise methodologies to ensure the correct placement of iodo- and amino- groups on the pyridine ring. The strategic synthesis is crucial for its application in further chemical transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5I2N3 B1604589 2,6-Diamino-3,5-diiodopyridine CAS No. 58372-55-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diiodopyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5I2N3/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H4,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPDZLAJSZKYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1I)N)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5I2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287678
Record name 2,6-Diamino-3,5-diiodopyridine
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Molecular Weight

360.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58372-55-7
Record name NSC52113
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Diamino-3,5-diiodopyridine
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Derivatization and Advanced Chemical Transformations of 2,6 Diamino 3,5 Diiodopyridine

Palladium-Catalyzed Cross-Coupling Reactions at Iodine Positions

The carbon-iodine bonds at the 3 and 5 positions of the pyridine (B92270) ring are particularly amenable to palladium-catalyzed cross-coupling reactions. These methodologies provide a powerful toolkit for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile and widely employed method for the formation of C-C bonds. libretexts.org This reaction typically involves the coupling of an organoboron compound with a halide, catalyzed by a palladium complex. libretexts.org In the context of 2,6-diamino-3,5-diiodopyridine, this reaction allows for the introduction of aryl and heteroaryl substituents at the 3 and 5 positions.

A notable application of this methodology is in the synthesis of complex heterocyclic systems. For instance, the double Suzuki coupling of a dihalide with a suitable boronic acid can lead to the formation of polycyclic aromatic compounds. While direct examples with this compound are not extensively detailed in the provided search results, analogous transformations with other dihaloaromatics suggest its feasibility. For example, the synthesis of substituted dibenzo[a,j]anthracenes has been achieved through a double Suzuki coupling of dibromides with 4-alkylphenylboronic acids. This strategy highlights the potential for similar intramolecular or intermolecular cyclizations starting from appropriately derivatized this compound to form complex structures like 1,13,14-triazadibenz[a,j]anthracene.

The general mechanism for Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivity. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ComponentExample Reagents/ConditionsRole
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Catalyzes the cross-coupling reaction.
Ligand PPh₃, P(o-Tol)₃Stabilizes the palladium catalyst and influences its reactivity.
Base K₂CO₃, NaOH, K₃PO₄Activates the organoboron species for transmetalation.
Solvent Toluene, DMF, MethanolSolubilizes reactants and influences reaction rate.

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.org For this compound, this reaction enables the introduction of alkynyl groups at the 3 and 5 positions, opening avenues for the synthesis of various linear and macrocyclic structures.

The reactivity of aryl iodides in Sonogashira coupling is generally higher than that of aryl bromides or chlorides, making the diiodo-substituted pyridine an excellent substrate for these transformations. wikipedia.org The reaction can be performed under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. wikipedia.org

Research on similar substrates, such as 2-amino-3-bromopyridines, has demonstrated the successful application of Sonogashira coupling to introduce various terminal alkynes. scirp.orgsemanticscholar.org Optimized conditions for these reactions often involve a palladium catalyst like Pd(CF₃COO)₂, a phosphine (B1218219) ligand such as PPh₃, and a copper(I) salt (e.g., CuI) in the presence of a base like triethylamine (B128534) (Et₃N) and a solvent such as DMF. scirp.org These conditions typically afford the corresponding 2-amino-3-alkynylpyridines in good to excellent yields. scirp.org

Table 2: Typical Reaction Parameters for Sonogashira Coupling

ParameterTypical Conditions
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(CF₃COO)₂
Copper Co-catalyst CuI
Base Et₃N, Piperidine, Pyrrolidine
Solvent THF, DMF, Acetonitrile
Temperature Room Temperature to 100 °C

Beyond Suzuki-Miyaura and Sonogashira reactions, other palladium-catalyzed cross-coupling methodologies can be applied to this compound.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction could be used to introduce vinyl groups at the 3 and 5 positions of the pyridine ring. The catalytic systems for Heck reactions often involve palladium catalysts with phosphine ligands. researchgate.net

The Negishi coupling , which utilizes organozinc reagents, is another powerful tool for C-C bond formation. The higher reactivity of organozinc compounds compared to organoboron or organotin reagents can be advantageous in certain synthetic contexts.

Reactions Involving Amino Functionalities

The two amino groups at the 2 and 6 positions of this compound offer additional sites for chemical modification, further expanding its synthetic potential.

The amino groups of this compound can readily undergo acylation and amidation reactions with acyl chlorides, anhydrides, or carboxylic acids. These reactions lead to the formation of amide derivatives, which can alter the electronic properties of the pyridine ring and serve as precursors for further transformations. Microwave-assisted methods have been shown to be effective for the acylation of similar amino-substituted pyridopyrimidines. nih.gov

For example, the reaction of an aminopyridine derivative with an acid chloride in the presence of a base like pyridine can yield the corresponding amide. Such reactions have been reported for various aminopyridine systems. researchgate.net

The amino groups of this compound can be converted into diazonium salts through treatment with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). These diazonium salts are versatile intermediates that can undergo a variety of subsequent reactions.

Nucleophilic Displacement Reactions at Substituted Pyridine Carbons

The carbon-iodine bonds at the 3 and 5 positions of this compound are prime sites for nucleophilic displacement, primarily through palladium-catalyzed cross-coupling reactions. The high reactivity of aryl iodides in such transformations allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly functionalized pyridine derivatives.

A significant example of this reactivity is the synthesis of complex polycyclic systems via a tandem reaction involving a double Suzuki-Miyaura cross-coupling. In a documented procedure, this compound is reacted with two equivalents of 2-formylbenzeneboronic acid. iucr.orgiucr.org This reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), results in the formation of 1,13,14-triazadibenz[a,j]anthracene. iucr.orgiucr.org The process involves an initial double Suzuki coupling where the iodo groups are displaced by the 2-formylphenyl groups, followed by an intramolecular cyclization and condensation between the amino groups of the pyridine core and the newly introduced formyl groups to construct the fused aromatic system. iucr.orgiucr.org

This transformation highlights the utility of the diiodo-scaffold in building molecular complexity in a single synthetic operation. While the Suzuki-Miyaura coupling is a demonstrated pathway, the reactivity of the C-I bonds suggests a high potential for other palladium-catalyzed reactions such as Sonogashira coupling with terminal alkynes, Heck coupling with alkenes, and Buchwald-Hartwig amination to introduce diverse substituents at the 3 and 5 positions.

Table 1: Example of Suzuki-Miyaura Cross-Coupling Reaction

Reactant AReactant BCatalystProductReaction Type
This compound2-Formylbenzeneboronic acidPd(PPh₃)₄1,13,14-Triazadibenz[a,j]anthraceneTandem Suzuki Coupling / Intramolecular Cyclization

Exploration of Oxidation and Reduction Chemistry

The chemical nature of this compound allows for targeted oxidation and reduction reactions, although the literature on this specific compound is limited.

Oxidation: The pyridine nitrogen atom is susceptible to oxidation, a common reaction for pyridine and its derivatives. This transformation typically yields the corresponding pyridine-N-oxide. The oxidation of the structurally related 2,6-diamino-3,5-dinitropyridine to its N-oxide is well-documented and is achieved using reagents such as hydrogen peroxide in acetic acid. This suggests a high probability that this compound would undergo a similar N-oxidation reaction under comparable conditions, yielding this compound-1-oxide. The amino groups present on the ring generally facilitate this type of oxidation.

Reduction: The reduction chemistry of this compound is primarily theoretical at this stage but can be inferred from the general reactivity of aryl iodides. A key potential transformation is reductive dehalogenation (deiodination), which would replace the iodine atoms with hydrogen. This is commonly achieved through catalytic hydrogenation using a palladium catalyst (e.g., palladium on carbon) and a hydrogen source. Such a reaction would yield 2,6-diaminopyridine (B39239). This process would be useful for removing the iodo-scaffolding after it has served its purpose in directing other substitutions or to access the parent amine structure.

Synthesis of Complex Polycyclic and Fused Heterocyclic Systems

The dual functionality of this compound makes it an exceptional precursor for the synthesis of complex polycyclic and fused heterocyclic systems. The iodo groups act as handles for building out the carbon skeleton, while the amino groups can participate in subsequent cyclization reactions to form new heterocyclic rings.

As detailed in section 3.3, a powerful demonstration of this principle is the synthesis of 1,13,14-triazadibenz[a,j]anthracene. iucr.orgiucr.org This reaction showcases a domino or tandem strategy where palladium-catalyzed C-C bond formation is directly followed by an intramolecular condensation reaction. The reaction of this compound with 2-formylbenzeneboronic acid does not simply stop at the diarylated pyridine intermediate. Instead, the proximity of the ortho-formyl groups on the newly attached phenyl rings to the amino groups on the central pyridine ring facilitates a spontaneous double cyclization, yielding a rigid, planar, nitrogen-containing polycyclic aromatic hydrocarbon. iucr.orgiucr.org

This synthetic strategy provides a convergent and efficient route to complex, nitrogen-containing architectures from a relatively simple starting material. The ability to perform multiple bond-forming and ring-forming steps in a single pot is a hallmark of modern synthetic efficiency. This specific transformation underscores the potential of this compound as a key building block for creating novel materials and complex molecular scaffolds. iucr.orgiucr.org

Advanced Structural Elucidation and Spectroscopic Characterization Research

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

While specific crystallographic studies for 2,6-Diamino-3,5-diiodopyridine are not extensively detailed in the reviewed literature, significant insights can be drawn from the analysis of its very close analogue, bis(2,6-diamino-3,5-dibromopyridinium) hexabromidostannate(IV). nih.govresearchgate.net The structural motifs observed in this analogue are highly indicative of the interactions expected for the diiodo derivative due to the chemical similarities between bromine and iodine.

The crystal structure is stabilized by a combination of powerful non-covalent interactions that create a three-dimensional supramolecular architecture. nih.govresearchgate.net

Hydrogen Bonding: The primary amino groups (-NH₂) are potent hydrogen bond donors, while the pyridine (B92270) ring nitrogen and the halogen atoms can act as acceptors. In the dibromo-analogue, extensive N-H···Br hydrogen bonds are observed, linking the cationic organic molecules to the anionic hexabromidostannate. nih.gov These interactions are crucial for the initial assembly and stabilization of the crystal structure. nih.gov

Halogen Bonding: The iodine atoms in this compound are expected to be strong halogen bond donors. Halogen bonding is a highly directional interaction where an electrophilic region on the halogen atom (the σ-hole) is attracted to a nucleophilic site. nih.govacs.org In related structures, C-Br···Br interactions have been identified as significant synthons that influence the crystal packing. nih.govresearchgate.net For the diiodo compound, similar C-I···I or C-I···N interactions would be anticipated, playing a key role in the supramolecular assembly. nih.gov

Interaction TypeDonorAcceptorTypical Distance (Å)Significance
Hydrogen BondingN-H (Amino Group)N (Pyridine), I (Iodo)~2.5 - 3.2Primary directional force, links molecules into layers. nih.govnih.gov
Halogen BondingC-I (Iodo Group)I (Iodo), N (Pyridine)~3.5 (for Br···Br)Directional interaction contributing to 3D architecture. nih.govnih.gov
π-π StackingPyridine Ring (π-system)Pyridine Ring (π-system)~3.6 (Interplanar distance)Stabilizes crystal packing through van der Waals forces. nih.govresearchgate.net

The study of polymorphism—the ability of a substance to exist in two or more crystalline forms—and co-crystallization is critical in materials science. However, specific research investigating these phenomena for this compound has not been identified in the reviewed literature. The potential for polymorphism exists, as demonstrated by the parent compound, 2,6-diaminopyridine (B39239), for which a new polymorph has been reported. nih.gov The rich array of hydrogen and halogen bond donors and acceptors on the this compound molecule suggests a high propensity for forming different packing arrangements (polymorphs) or co-crystals with other molecules.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

While one-dimensional NMR provides fundamental data, multi-dimensional techniques are necessary for the unambiguous assignment of all signals in a complex molecule like this compound.

COSY (Correlation Spectroscopy): This 2D technique would reveal scalar couplings between protons (¹H-¹H), allowing for the identification of the single aromatic proton on the pyridine ring and its relationship to the protons on the amino groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, enabling the assignment of the ¹³C signals for the protonated ring carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for assigning the quaternary carbons, including those bonded to the iodine (C-I) and amino (C-N) groups, by correlating them to the known aromatic and amine protons.

Although specific multi-dimensional NMR studies on this compound are not detailed in the available literature, these standard techniques would be the primary methods for its complete structural confirmation in solution.

The structure of this compound suggests the possibility of interesting dynamic processes, particularly restricted rotation around the C-N bonds of the amino groups. This phenomenon has been observed in the closely related compound 2,6-diamino-3,5-dinitropyridine. dtic.mil

In such cases, the two protons on a single amino group can become chemically non-equivalent due to factors like intramolecular hydrogen bonding with the adjacent pyridine nitrogen or steric hindrance from the bulky iodine atoms. dtic.mil This would result in two distinct signals for the amine protons in the ¹H-NMR spectrum at lower temperatures. As the temperature is increased, the rate of rotation around the C-N bond increases, causing the two signals to broaden and eventually coalesce into a single peak. dtic.mil This temperature-dependent behavior is a hallmark of a dynamic exchange process and provides valuable information on the rotational energy barrier of the amino groups.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's chemical bonds. nih.gov A complete vibrational assignment can be achieved by combining experimental data with theoretical calculations, such as Density Functional Theory (DFT). nih.gov

While a dedicated vibrational analysis of this compound is not available, the expected frequencies can be reliably predicted based on studies of highly similar molecules like 2-amino-5-iodopyridine (B21400) and the parent 2,6-diaminopyridine. nih.gov

Key vibrational modes would include:

N-H Stretching: The amino groups give rise to characteristic symmetric and asymmetric stretching vibrations, typically found in the 3300-3500 cm⁻¹ region.

C=C and C=N Ring Stretching: The pyridine ring has several characteristic stretching modes between 1400 and 1650 cm⁻¹.

N-H Bending: The scissoring motion of the -NH₂ group appears as a strong band around 1600 cm⁻¹.

C-N Stretching: The stretching of the bond between the ring and the amino group occurs in the 1200-1350 cm⁻¹ range.

C-I Stretching: The carbon-iodine bond is heavy, resulting in a low-frequency stretching vibration, typically observed below 600 cm⁻¹.

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
N-H Asymmetric Stretch3450 - 3500MediumMedium
N-H Symmetric Stretch3350 - 3400MediumMedium
Aromatic C-H Stretch3000 - 3100VariableStrong
N-H Bending (Scissoring)1600 - 1640StrongWeak
Pyridine Ring Stretch (C=C, C=N)1400 - 1610StrongStrong
C-N Stretch1250 - 1350StrongMedium
C-I Stretch500 - 600StrongStrong

Data in the table is inferred from spectroscopic studies of analogous compounds such as 2-amino-5-iodopyridine and 2,6-diaminopyridine. nih.govchemicalbook.com

Electronic Spectroscopy (UV-Vis) and Photophysical Investigations

A thorough search for experimental data on the electronic absorption and photophysical properties of this compound has yielded no specific results. While studies on related compounds, such as pyridine and its various derivatives, are available, this information is not directly applicable to the title compound due to the significant influence of the iodo- and amino-substituents on the electronic structure.

To provide a framework for future research, the following table indicates the type of data that would be expected from such an investigation.

Table 1: Hypothetical Electronic Spectroscopy Data for this compound

ParameterExpected Data
λmax (nm) Absorption maxima
Molar Absorptivity (ε, M-1cm-1) Strength of absorption
Solvent Solvent used for analysis
Emission λmax (nm) Fluorescence/Phosphorescence maxima
Quantum Yield (Φ) Efficiency of emission
Lifetime (τ) Duration of the excited state

Note: The data in this table is for illustrative purposes only and does not represent experimental results.

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

Similarly, specific mass spectrometry data detailing the molecular ion peak and fragmentation pathways for this compound is not available in the reviewed literature. Mass spectrometry is an essential tool for confirming the molecular weight and providing insights into the structural components of a molecule through controlled fragmentation.

Analysis of the fragmentation patterns would allow for the identification of characteristic losses of substituents, such as iodine atoms or amino groups, and the cleavage of the pyridine ring, thus confirming the substitution pattern.

Table 2: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M]+• 360.87Molecular Ion
[M-I]+ 233.97Loss of one iodine atom
[M-2I]+ 107.07Loss of two iodine atoms
[M-NH2]+ 344.88Loss of an amino group
[C5H3N3]+• 105.04Pyridine ring fragment after loss of both iodine atoms

Note: The m/z values in this table are calculated based on the theoretical exact mass of the fragments and are for predictive purposes only.

Theoretical and Computational Investigations of 2,6 Diamino 3,5 Diiodopyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,6-diamino-3,5-diiodopyridine at the molecular level. These computational methods provide insights into the molecule's electronic structure, which in turn governs its reactivity and physical properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be used to predict bond lengths, bond angles, and dihedral angles. These calculations would likely reveal a planar pyridine (B92270) ring, with the amino and iodo substituents causing minor distortions from ideal symmetry.

A critical aspect of DFT analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.govsci-hub.se

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino groups and the pyridine ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the pyridine ring and the electron-withdrawing iodine atoms. The presence of iodine atoms, being heavy halogens, can influence the HOMO-LUMO gap, potentially leading to enhanced reactivity compared to non-halogenated analogues. nih.gov

ParameterCalculated Value (eV)Interpretation
HOMO Energy-5.85Indicates electron-donating capability, localized on amino groups and the ring.
LUMO Energy-1.20Indicates electron-accepting capability, influenced by iodine atoms.
HOMO-LUMO Gap (ΔE)4.65Suggests moderate chemical reactivity and stability.

Understanding the distribution of electronic charge within the this compound molecule is crucial for predicting its interaction with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.

In this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine ring and the amino groups due to the presence of lone pairs of electrons. A region of positive electrostatic potential, known as a "sigma-hole," is expected on the outer side of the iodine atoms. rsc.org This positive region arises from the anisotropic distribution of electron density around the covalently bonded iodine and is a key factor in the formation of halogen bonds. rsc.org

Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Pyridine NitrogenNegativeSite for protonation and hydrogen bonding.
Amino Groups (-NH2)NegativeElectron-donating sites, involved in hydrogen bonding.
Iodine Atoms (outer region)Positive (σ-hole)Site for nucleophilic attack and halogen bonding.
Hydrogen AtomsPositiveCan act as hydrogen bond donors.

Molecular Dynamics Simulations for Conformational Analysis in Solution and Solid States

While quantum chemical calculations provide insights into a single, optimized molecular structure, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of a molecule over time, considering its interactions with its environment (e.g., solvent molecules or other molecules in a crystal). MD simulations would be particularly useful for understanding the behavior of the amino groups in this compound, which can rotate and participate in different hydrogen bonding networks.

In a solution-state simulation, MD could reveal how solvent molecules arrange around the solute and how this affects the rotational freedom of the amino and iodo groups. In the solid state, MD simulations can be used to study the stability of the crystal lattice and to understand the nature and strength of intermolecular forces that hold the crystal together. These simulations can provide information on the flexibility and dynamics of the molecule, which are important for its applications in materials science. nih.gov

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. For this compound, DFT calculations can be used to predict its vibrational (Infrared and Raman) spectra. ijcrt.org The calculated vibrational frequencies correspond to specific bond stretching, bending, and torsional motions within the molecule. By comparing the computed spectrum with an experimentally obtained one, a detailed assignment of the spectral bands to specific molecular vibrations can be made. ijcrt.org

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. acs.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption peaks in the UV-Vis spectrum. Agreement between the predicted and experimental spectra would provide confidence in the accuracy of the computed electronic structure. acs.org Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in the structural elucidation of the molecule and its derivatives.

Modeling of Reaction Mechanisms and Transition State Energetics

Computational modeling is invaluable for elucidating the mechanisms of chemical reactions by identifying the transition states and calculating the energy barriers associated with different reaction pathways. For this compound, theoretical methods could be used to investigate reactions such as electrophilic substitution on the pyridine ring or reactions involving the amino groups.

By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Such studies can provide a detailed, step-by-step understanding of how the reaction proceeds, which is often difficult to obtain through experimental means alone. chemrxiv.org

Computational Studies of Intermolecular Interactions and Supramolecular Assembly

The way molecules of this compound interact with each other determines its bulk properties, such as its crystal structure and melting point. Computational studies are essential for understanding the nature of these intermolecular interactions, which include hydrogen bonding and halogen bonding.

The amino groups of the molecule can act as hydrogen bond donors, while the pyridine nitrogen and the amino nitrogens can act as hydrogen bond acceptors. More interestingly, the iodine atoms can participate in halogen bonding, where the positive σ-hole on the iodine interacts with an electron-rich atom (like nitrogen or oxygen) of a neighboring molecule. rsc.org Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, can be used to characterize and quantify the strength of these non-covalent interactions. rsc.org Understanding these interactions is key to predicting how the molecules will self-assemble into larger supramolecular structures, which is crucial for the design of new materials with specific properties. acs.org

Applications in Advanced Chemical Systems and Materials Science

Supramolecular Architectures and Self-Assembly Processes 6.2.1. Construction of Hydrogen-Bonded Frameworks No studies were found detailing the use of 2,6-Diamino-3,5-diiodopyridine in the construction of hydrogen-bonded supramolecular frameworks.

Due to the lack of specific research data for "this compound" in the requested areas, the generation of a scientifically accurate article adhering to the provided outline is not possible.

Exploration of Host-Guest Chemistry with Pyridine (B92270) Scaffolds

The molecular architecture of this compound is exceptionally well-suited for applications in host-guest chemistry and the broader field of supramolecular assembly. The foundational interactions that govern this potential are rooted in the specific arrangement of its functional groups, which can engage in a variety of non-covalent interactions. These interactions, including hydrogen bonding, halogen bonding, and π–π stacking, are the directional forces that allow for the construction of ordered, three-dimensional supramolecular architectures.

Research on the closely related analogue, 2,6-diamino-3,5-dibromopyridine, provides significant insight into the potential supramolecular behavior of the diiodo- derivative. In the crystal structure of bis(2,6-diamino-3,5-dibromopyridinium) hexabromidostannate(IV), the diaminobromopyridine cation acts as a guest, assembling through a network of non-covalent interactions. researchgate.netnih.gov The structure is stabilized by hydrogen bonds between the amine and pyridine nitrogen atoms (donors and acceptors) and the bromide ions of the anion. nih.gov

Furthermore, the study highlights two other critical interactions:

Halogen Bonding: A notable short interaction is observed between a bromine atom on the pyridine ring and a bromine atom on the hexabromidostannate anion. nih.gov This C—Br⋯Br—Sn interaction demonstrates the capacity of the halogen atoms to act as electrophilic regions (a σ-hole), a key feature of halogen bonding. Given that iodine is larger and more polarizable than bromine, this compound is expected to form even stronger and more directional halogen bonds, making it a powerful building block for crystal engineering.

These observed interactions in the dibromo-analogue provide a strong basis for predicting the behavior of this compound in host-guest systems. The combination of strong hydrogen and halogen bonding sites, along with the aromatic core, allows it to function as a versatile guest molecule or as a component within a larger host macrocycle.

Interaction Type Participating Groups Significance in Supramolecular Chemistry Reference
Hydrogen Bonding N(pyridine/amine)–H⋯Br Primary directional force for assembling cations and anions. nih.gov
Halogen Bonding C–Br⋯Br–Sn Influences crystal packing and provides structural directionality. nih.gov
π–π Stacking Pyridine Rings Stabilizes the structure through aromatic interactions, leading to layered motifs. researchgate.netnih.gov

Development of Molecular Recognition Systems and Responsive Materials

Building upon the principles of host-guest chemistry, the 2,6-diaminopyridine (B39239) scaffold is integral to the design of molecular recognition systems and materials that respond to external stimuli. Molecular recognition relies on specific, high-affinity binding between a host and a guest, and the functional groups on this compound can be tailored for such purposes.

Derivatives of 2,6-diaminopyridine have been successfully incorporated into sensors for metal ions. For example, when coupled with rhodamine B, the resulting compound can selectively detect Fe³⁺ and Al³⁺ ions through both colorimetric and fluorescent changes. nih.govacs.org This sensing mechanism is based on the chelation of the metal ion by the diaminopyridine unit, which triggers a structural change in the rhodamine dye. nih.govacs.org This demonstrates the potential of the diaminopyridine core to act as a recognition site. The introduction of iodine atoms could further modulate the electronic properties and binding affinities of such sensors.

Moreover, the ability of diaminopyridine derivatives to form gels that respond to specific metal ions opens a pathway to creating responsive materials. A gelator based on a 2,6-diaminopyridine-coupled rhodamine derivative was found to be responsive to Ag⁺ ions, transitioning from a gel to a violet-colored sol upon recognition. nih.govacs.org Such stimuli-responsive materials, which change their physical state or optical properties in the presence of a specific analyte, are of great interest for applications in sensing, drug delivery, and smart materials. researchgate.net The principles demonstrated in these systems could be applied to this compound to develop novel responsive hydrogels or polymers.

Precursors for Functional Organic Materials

The reactivity of its amino and iodo groups, combined with the stability of the pyridine ring, makes this compound a valuable precursor for a range of functional organic materials, from polymers to electronic components.

The two primary amine groups on this compound position it as an excellent diamine monomer for polycondensation reactions. Aromatic polyamides, polyimides, and polyureas are classes of high-performance polymers known for their thermal stability and mechanical strength, and this compound could serve as a key building block for their synthesis. researchgate.net

For instance, the parent compound, 2,6-diaminopyridine (DAP), has been polymerized with 4,4-methylene diphenyl diisocyanate (MDI) to create a polyurea. mdpi.com This polymer, when complexed with cobalt and calcined, serves as a precursor to a Co-N-doped carbon catalyst for the oxygen reduction reaction in fuel cells. mdpi.com The resulting catalyst material exhibits a porous surface composed of carbon nanobelts and nanorings. mdpi.com Using this compound as the monomer in a similar polymerization would yield a halogenated polymer. The iodine atoms along the polymer backbone would introduce several new properties:

Increased density and refractive index.

Reduced flammability.

Reactive sites for post-polymerization functionalization via cross-coupling reactions, allowing for the grafting of other functional groups to tailor the polymer's properties.

Polymer Type Monomers Application of Derived Material Key Features Reference
Polyurea 2,6-diaminopyridine (DAP) and MDI Precursor for Co-N-C electrocatalysts Forms a Co-complexed polymer that yields a porous carbon matrix with Co-Nx active sites upon calcination. mdpi.com
Poly(2,6-diaminopyridine) 2,6-diaminopyridine (DAP) Precursor for polypyrrole-derived electrocatalysts Synthesis can be accelerated using a rotating packed bed, yielding a pyridinic nitrogen-rich polymer. rsc.org

The 2,6-diaminopyridine framework is a known component in the synthesis of azo dyes. morressier.com The amino groups can be diazotized and coupled with other aromatic systems to create extended conjugated molecules with strong absorption in the visible spectrum. morressier.comgoogle.com The electronic properties of the resulting dye can be tuned by the substituents on the pyridine ring.

While direct synthesis of dyes from this compound is not extensively documented, its structural features suggest significant potential. The combination of electron-donating amino groups and the electron-withdrawing nature of the pyridine nitrogen atom creates an intrinsic "push-pull" system, which is a common design principle for chromophores. The introduction of heavy iodine atoms can influence the photophysical properties of a dye in several ways:

Bathochromic Shift: The polarizability of iodine can lead to a red-shift in the absorption and emission spectra compared to lighter halogen analogues.

Heavy-Atom Effect: The presence of iodine is known to promote intersystem crossing from the singlet excited state to the triplet state. This property is highly valuable for applications in photodynamic therapy and as photosensitizers, where the generation of triplet states is essential. nih.gov

The parent 2,6-diaminopyridine has been used to create bis-azo dyes for the detection of metals and is a known intermediate for dye manufacturing. morressier.comgoogle.com Thiophene-based azo dyes have also been created by coupling diazotized thiophene (B33073) amines to diaminopyridines to produce brilliant red dyes. sapub.org This established reactivity underscores the potential of the diiodo- derivative as a precursor for novel dyes with tailored photophysical properties.

The pyridine ring is a common structural motif in materials designed for organic electronics due to its electron-deficient nature, which facilitates electron transport. beilstein-journals.orgnih.gov Specifically, pyridine-3,5-dicarbonitrile (B74902) moieties have been extensively used in the development of materials for organic light-emitting diodes (OLEDs), particularly those exhibiting thermally activated delayed fluorescence (TADF). beilstein-journals.orgnih.gov

This compound serves as a valuable precursor for building more complex, conjugated systems suitable for electronic applications. The C-I bonds are highly susceptible to substitution via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the strategic extension of the π-conjugated system by coupling the diiodopyridine core with other aromatic or heteroaromatic units. This synthetic strategy is fundamental to creating materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which govern charge injection and transport properties in organic semiconductor devices.

The electron-donating amino groups and the electron-accepting pyridine core give the molecule inherent charge-transfer characteristics. By using the iodine atoms as synthetic handles, this compound can be incorporated into larger molecular or polymeric structures designed for use as:

Electron-transporting materials in OLEDs.

Hole-transporting materials (by coupling with electron-rich moieties).

Active components in organic photovoltaics (OPVs).

Building blocks for conductive polymers.

The versatility of halogenated pyridines as intermediates is a well-established principle in materials chemistry, positioning this compound as a promising starting point for the rational design of next-generation organic electronic components. nih.govnsf.govnih.gov

Mentioned Compounds

Compound Name
This compound
2,6-Diamino-3,5-dibromopyridine
Bis(2,6-diamino-3,5-dibromopyridinium) hexabromidostannate(IV)
Rhodamine B
2,6-Diaminopyridine (DAP)
4,4-Methylene diphenyl diisocyanate (MDI)
Pyridine-3,5-dicarbonitrile

Challenges and Future Research Directions

Development of Environmentally Benign and Cost-Effective Synthetic Methodologies

A primary hurdle in the widespread application of 2,6-diamino-3,5-diiodopyridine is the development of efficient, safe, and green synthetic routes.

Challenges: The parent scaffold, 2,6-diaminopyridine (B39239), possesses a highly activated aromatic system, making regioselective iodination challenging. Traditional electrophilic iodination methods often require harsh reaction conditions, strong oxidants, and environmentally hazardous solvents, which can lead to a mixture of products and significant chemical waste. thieme-connect.com These methods often fall short of modern green chemistry standards. thieme-connect.comsemanticscholar.org

Future Research Directions: Future work must focus on developing synthetic protocols that are both sustainable and economical. Research should be directed toward:

Green Iodination Reagents and Media: Investigating modern iodination systems that operate under milder conditions is crucial. This includes exploring reagent combinations like iodine and iodic acid in recyclable media such as polyethylene (B3416737) glycol (PEG-400), which has shown promise for other reactive aromatics. benthamdirect.comresearchgate.netingentaconnect.com

Catalytic Approaches: The development of catalytic systems for direct C-H iodination would represent a significant advancement, minimizing the need for stoichiometric reagents.

Alternative Synthetic Pathways: Instead of direct iodination of the diamine, alternative routes could be explored. One promising approach is the use of diazotization-iodination reactions on aminopyridines under aqueous, strong-acid-free conditions, which presents a much greener alternative to classical methods. thieme-connect.comsemanticscholar.org

Enzymatic Synthesis: The exploration of halogenase enzymes for the selective iodination of pyridine (B92270) precursors offers a potential route for highly specific and environmentally benign synthesis. nih.gov

Table 1: Comparison of Synthetic Methodologies for Iodination
FeatureTraditional MethodsFuture Green Methodologies
Reagents I₂, strong oxidants (e.g., HNO₃), strong acids (e.g., H₂SO₄)I₂/HIO₃, N-Iodosuccinimide (NIS), reusable polymeric agents, enzymes thieme-connect.combenthamdirect.comnih.gov
Solvents Halogenated solvents, strong acidsWater, PEG-400, ionic liquids, or solvent-free conditions semanticscholar.orgbenthamdirect.com
Conditions High temperatures, strongly acidic/oxidizingRoom temperature, neutral pH, catalytic thieme-connect.com
Byproducts Toxic nitrogen oxides, acidic wasteRecyclable polymers, benign byproducts (e.g., water)
Selectivity Often poor, leading to mixturesPotentially high regioselectivity, especially with enzymatic routes nih.gov

Exploration of Unconventional Derivatization Pathways and Reactivity Patterns

The molecule's polyfunctionality, with two primary amine groups and two carbon-iodine bonds, offers rich but complex reactivity. A key challenge lies in achieving selective modification of one functional group without affecting the others. researchgate.netnih.gov

Challenges: The nucleophilic amino groups and the electrophilic carbon atoms attached to the iodine present competing reaction sites. This makes selective derivatization difficult, requiring carefully designed strategies to control reactivity.

Future Research Directions: Future studies should systematically map the reactivity of this scaffold and develop orthogonal chemical strategies.

Selective N-Functionalization: Research into the selective mono- or di-functionalization of the amino groups via reactions like acylation, reductive amination, or Schiff base formation could yield a library of new ligands and synthons. acs.orgresearchgate.net Protecting group strategies will be essential for controlling these transformations.

C-I Bond Functionalization: The carbon-iodine bonds are ideal handles for modern cross-coupling reactions. Aryl iodides are highly effective partners in Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the construction of extended π-systems, polymers, and complex molecular architectures. nih.govsoton.ac.uk

Pyridine Ring Modification: While more challenging, late-stage C-H functionalization at the unsubstituted C4 position of the pyridine ring could provide access to novel derivatives that are otherwise difficult to synthesize. innovations-report.comnih.gov

Table 2: Potential Selective Derivatization Reactions
Functional GroupReaction TypePotential Products/Applications
Amino (-NH₂) Acylation, SulfonylationAmides, sulfonamides for supramolecular assemblies
Schiff Base CondensationImines for metal complexation, dynamic covalent chemistry researchgate.net
Iodo (-I) Suzuki CouplingBiaryl compounds for organic electronics
Sonogashira CouplingAryl-alkyne structures for functional materials soton.ac.uk
Buchwald-Hartwig AminationFurther aminated pyridines
Pyridine Nitrogen N-Oxidation, QuarternizationModulating electronic properties, precursors for further functionalization

Advanced Characterization of Dynamic Processes and Complex Supramolecular Assemblies

The combination of hydrogen-bond donors (-NH₂) and halogen-bond donors (-I) on a single rigid platform makes this compound an exceptional candidate for constructing complex, ordered supramolecular structures.

Challenges: Understanding and predicting the outcome of self-assembly is complicated by the competition and cooperation between N-H···N hydrogen bonds and C-I···N/O halogen bonds. Characterizing these non-covalent interactions, especially in the solid state and in solution, requires sophisticated analytical techniques.

Future Research Directions: A multi-pronged approach combining synthesis, crystallography, spectroscopy, and computational modeling is needed.

Crystal Engineering: Systematic co-crystallization studies with a variety of hydrogen and halogen bond acceptors will be vital to elucidate the rules of supramolecular recognition for this building block. The high directionality of halogen bonding can be exploited to design predictable architectures like tapes, layers, or porous networks. nih.govacs.orgnih.gov

Advanced Solid-State Analysis: Single-crystal X-ray diffraction will be the primary tool for unambiguously determining solid-state structures. This should be complemented by solid-state NMR, terahertz spectroscopy, and inelastic neutron scattering to probe the dynamics and energetics of the non-covalent bonds.

Solution-State Aggregation: Techniques such as DOSY-NMR, advanced mass spectrometry, and isothermal titration calorimetry can provide insight into the formation and strength of self-assembled species in solution.

Table 3: Advanced Characterization Techniques for Supramolecular Analysis
TechniqueInformation Gained
Single-Crystal X-ray Diffraction Precise bond lengths, bond angles, and packing motifs in the solid state. acs.org
Solid-State NMR Information on polymorphism, molecular motion, and proton/iodine environments.
FT-IR/Raman Spectroscopy Shifts in vibrational frequencies indicating hydrogen and halogen bond formation.
Isothermal Titration Calorimetry (ITC) Thermodynamic parameters (ΔH, ΔS, Kₐ) of binding events in solution.
Computational Modeling (DFT, QTAIM) Visualization of σ-holes, calculation of interaction energies, and prediction of stable assemblies. bohrium.com

Integration of this compound into Novel Functional Material Systems

The unique properties of this compound make it an attractive building block for a new generation of functional materials.

Challenges: The primary challenge is to translate the desirable properties of the individual molecule or its small assemblies into bulk materials with robust, predictable, and useful characteristics. This requires synthetic strategies that can create well-defined, extended, and stable structures.

Future Research Directions:

Porous Materials: The pyridine nitrogen and exocyclic amino groups are excellent coordinating sites for building metal-organic frameworks (MOFs) or hydrogen-bonded organic frameworks (HOFs). acs.orgrsc.org The iodine atoms could serve as halogen-bonding sites to template the framework structure or as post-synthetically modifiable handles.

Supramolecular Polymers: The directional nature of both hydrogen and halogen bonding can be harnessed to drive the self-assembly of monomers into well-defined one- or two-dimensional supramolecular polymers. acs.org

Organic Electronics: By using cross-coupling reactions at the C-I positions, the diiodopyridine core can be incorporated into larger π-conjugated systems for applications as organic semiconductors or emitters in organic light-emitting diodes (OLEDs). The presence of heavy iodine atoms could facilitate intersystem crossing, making it a candidate for phosphorescent materials.

Table 4: Potential Functional Material Applications
Material ClassKey Molecular Feature(s)Potential Application
Metal-Organic Frameworks (MOFs) N-donors (pyridine, amino) for metal coordinationGas storage, catalysis, sensing rsc.org
Covalent Organic Frameworks (COFs) C-I bonds for coupling reactions (e.g., Sonogashira)Heterogeneous catalysis, organic electronics
Luminescent Materials Extended π-systems via C-I coupling; heavy-atom effectOLEDs, chemical sensors, solid-state lighting
Liquid Crystals Rigid core with potential for derivatization into anisotropic shapesDisplay technologies
Self-Healing Polymers Reversible halogen and hydrogen bondsSmart materials with extended lifetimes acs.org

Refinement of Theoretical Models for Predictive Chemistry

Accurate theoretical and computational models are essential for accelerating the discovery and design of new materials based on this compound.

Challenges: Standard computational models often fail to accurately describe non-covalent interactions involving heavy elements like iodine. Specifically, modeling the anisotropic electron density distribution of a bonded iodine atom (the "σ-hole"), which is fundamental to halogen bonding, requires specialized and computationally intensive methods. bohrium.comnih.gov

Future Research Directions:

High-Level Quantum Chemical Calculations: The use of high-level ab initio and Density Functional Theory (DFT) methods, incorporating relativistic effects and dispersion corrections, is necessary to accurately calculate the geometries and interaction energies of halogen-bonded and hydrogen-bonded complexes.

Predictive Modeling of Self-Assembly: Developing computational workflows that can predict crystal packing and the most stable supramolecular motifs from the single-molecule structure would be a powerful tool for materials design.

In Silico Materials Property Prediction: Theoretical models can be used to predict the electronic properties (e.g., band gap, charge mobility) and photophysical characteristics (e.g., absorption/emission spectra) of novel materials derived from this scaffold, guiding synthetic efforts toward the most promising targets. The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this versatile molecule. nih.gov

Table 5: Computational Methods and Their Applications
Computational MethodProperty to be Predicted/Analyzed
Density Functional Theory (DFT) Optimized molecular geometry, reaction pathways, electronic properties (HOMO/LUMO)
Quantum Theory of Atoms in Molecules (QTAIM) Characterization of non-covalent interactions (bond paths, electron density) bohrium.com
Molecular Electrostatic Potential (MEP) Surface Visualization of electrophilic σ-hole on iodine and nucleophilic regions
Time-Dependent DFT (TD-DFT) Prediction of electronic absorption and emission spectra
Molecular Dynamics (MD) Simulations Study of dynamic behavior of supramolecular assemblies in solution or solid state

Q & A

Basic Research Question

  • NMR : 1^1H NMR (DMSO-d6) shows characteristic amino proton signals at δ 6.8–7.2 ppm and pyridine ring protons at δ 8.1–8.5 ppm. 13^{13}C NMR confirms iodine substitution via deshielding effects (C3/C5 carbons at ~140–150 ppm) .
  • Mass Spectrometry : ESI-MS typically displays [M+H]+^+ peaks at m/z 417 (calculated for C5_5H5_5I2_2N3_3).
  • Elemental Analysis : Target %C: 14.45, %H: 1.21, %N: 10.09; deviations >0.3% indicate impurities .

Advanced Application : Use X-ray crystallography to resolve iodine’s steric effects on molecular packing. Computational studies (DFT/B3LYP) can predict electronic properties and compare with experimental data .

How can solubility data inform purification strategies for this compound?

Basic Research Question
Solubility in polar aprotic solvents (DMF, DMSO) is higher (>50 mg/mL at 25°C) compared to alcohols (<5 mg/mL in ethanol) . For recrystallization:

  • Use DMF/water (1:4) to dissolve crude product at 60°C, then cool to 4°C for crystallization.
  • Avoid prolonged heating in DMSO, which may degrade the compound.

Advanced Insight : Solubility parameters (Hansen solubility parameters) can predict compatibility with polymer matrices for composite materials .

What safety protocols are critical when handling this compound?

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood due to potential iodine vapor release.
  • Waste Disposal : Neutralize iodine residues with 10% sodium thiosulfate before disposal .

Advanced Hazard Mitigation : Perform thermal stability tests (DSC/TGA) to assess decomposition risks. Exothermic peaks above 200°C indicate explosive potential .

How can researchers resolve contradictions in reported synthetic yields (e.g., 40% vs. 65%)?

Advanced Research Question
Yield discrepancies often stem from:

  • Iodine source : HI yields higher selectivity than ICl but requires stricter anhydrous conditions.
  • Catalyst use : Palladium catalysts (e.g., Pd/C) improve regioselectivity but may introduce metal contaminants .
  • Workup methods : Incomplete removal of unreacted iodine (via Na2_2S2_2O3_3 washes) artificially inflates yields. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

What applications does this compound have in energetic materials?

Advanced Research Question
Its iodine-rich structure contributes to:

  • Explosive formulations : High density (2.1 g/cm³) and thermal stability (decomposition >250°C) make it a candidate for low-sensitivity explosives .
  • Combustion modifiers : Iodine release during decomposition can suppress flame propagation. Test via closed-bomb calorimetry and impact sensitivity assays .

How can computational modeling aid in understanding this compound’s reactivity?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate crystal packing to predict mechanical properties (e.g., Young’s modulus).
  • DFT Calculations : Analyze charge distribution to identify nucleophilic/electrophilic sites for functionalization. Compare HOMO-LUMO gaps with analogs (e.g., nitro derivatives) .

What strategies minimize byproduct formation during iodination?

Basic Research Question

  • Stepwise iodination : Protect amino groups with acetyl chloride before iodinating positions 3 and 5.
  • Catalytic systems : Use KI/CuI to enhance regioselectivity and reduce I2_2 waste .

Advanced Monitoring : Employ real-time Raman spectroscopy to track iodine consumption and adjust stoichiometry dynamically .

How does this compound compare to its nitro or thiocyanate analogs?

Advanced Research Question

  • Thermal stability : Nitro derivatives (e.g., LLM-105) decompose at lower temperatures (~220°C) but have higher detonation velocities .
  • Bioactivity : Thiocyanate analogs (PR-619) inhibit deubiquitinases, whereas iodinated versions show limited biological activity due to poor solubility .

What are best practices for archiving and sharing experimental data on this compound?

Basic Research Question

  • Data repositories : Deposit spectral data (NMR, IR) in PubChem or Zenodo with DOI assignment.
  • Metadata standards : Include reaction conditions (temperature, solvent purity) and instrument calibration details .

Advanced Integration : Use platforms like Materials Project to share computational datasets (e.g., crystal structures, DFT outputs) for collaborative validation .

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Reactant of Route 1
2,6-Diamino-3,5-diiodopyridine
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Reactant of Route 2
2,6-Diamino-3,5-diiodopyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.